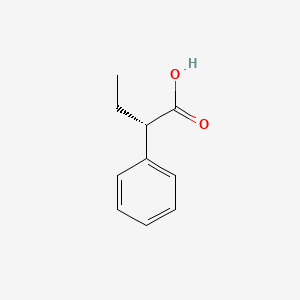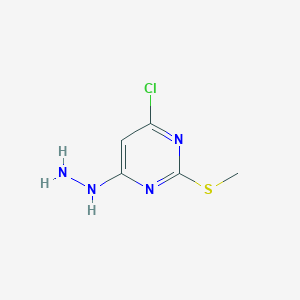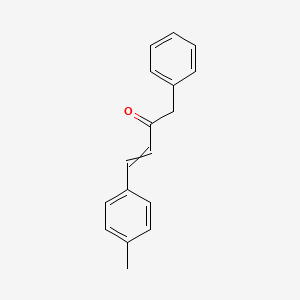
3-(2-phenyl-1H-indol-1-yl)propanoic acid
説明
“3-(2-phenyl-1H-indol-1-yl)propanoic acid” is a compound with the molecular formula C17H15NO2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in various databases such as PubChem . Additionally, the crystal structure of FABP4 in complex with this compound has been deposited in the RCSB PDB .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-phenyl-1H-indol-1-yl)propanoic acid” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more.
科学的研究の応用
Anti-inflammatory and Analgesic Properties
Indole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. Compounds similar to 3-(2-phenyl-1H-indol-1-yl)propanoic acid have shown promising results in comparison with known drugs such as indomethacin and celecoxib, indicating potential for development as new therapeutic agents .
Antimycobacterial Agents
Derivatives of the compound have been synthesized and reported as antimycobacterial agents, suggesting their use in combating mycobacterial infections, such as tuberculosis .
Cytosolic Phospholipase A2α Inhibitors
Some indole-based propanoic acids have been designed and synthesized for their potential role as inhibitors of cytosolic phospholipase A2α, an enzyme involved in the inflammatory process, which could lead to new treatments for diseases associated with inflammation .
Pro-inflammatory Cytokine Expression Modulation
Studies have shown that certain indole derivatives can affect the expression of pro-inflammatory cytokines in cells, which could be beneficial in controlling inflammatory responses in various conditions .
Cancer Treatment
Indole derivatives are increasingly being studied for their application in treating cancer cells due to their biologically active properties. They show potential as therapeutic compounds against various types of cancer .
Microbial Treatment
These compounds also exhibit activity against microbes, suggesting their use in treating microbial infections or developing new antibiotics .
Treatment of Disorders
Indole derivatives are being explored for their efficacy in treating different types of disorders within the human body, highlighting their versatility as biologically active compounds .
Plant Hormone Derivatives
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by higher plants. This indicates that indole derivatives like 3-(2-phenyl-1H-indol-1-yl)propanoic acid could have applications in agriculture or botany .
A brief review of the biological potential of indole derivatives Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids Synthesis of DPIE Synthesis of indole derivatives A brief review of the biological potential of indole derivatives
将来の方向性
The future directions for “3-(2-phenyl-1H-indol-1-yl)propanoic acid” and similar compounds are promising. Indole derivatives are being extensively explored as potential therapeutic agents. For instance, the indole scaffold containing the novel non-covalent DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .
特性
IUPAC Name |
3-(2-phenylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)10-11-18-15-9-5-4-8-14(15)12-16(18)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWLVJORIJEUHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355506 | |
| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-phenyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
65746-55-6 | |
| Record name | 3-(2-Phenyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there information available regarding the Structure-Activity Relationship (SAR) of 3-(2-phenyl-1H-indol-1-yl)propanoic acid and its analogs in the context of FABP4 binding?
A2: While the paper elucidates the binding mode of 3-(2-phenyl-1H-indol-1-yl)propanoic acid to FABP4, it does not provide data on the SAR of this compound or its analogs []. Investigating the SAR would require synthesizing and testing various structural modifications of the compound and evaluating their impact on binding affinity and selectivity towards FABP4. This information could be valuable for optimizing the compound's properties for potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)






![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)
